molecular formula C21H23NO6 B11383146 N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B11383146
M. Wt: 385.4 g/mol
InChI Key: NBYPWYNOQYUKSN-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound featuring furan rings and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with furan-2-ylmethylamine and 5-methylfuran-2-ylmethylamine. The reaction is carried out under microwave-assisted conditions using effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction time, solvent, and substrate amounts are optimized to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted benzamides and furans.

Scientific Research Applications

N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s furan rings and methoxy groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • 5-methyl-2-furfurylamine

Uniqueness

N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is unique due to its combination of furan rings and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

InChI

InChI=1S/C21H23NO6/c1-14-7-8-17(28-14)13-22(12-16-6-5-9-27-16)21(23)15-10-18(24-2)20(26-4)19(11-15)25-3/h5-11H,12-13H2,1-4H3

InChI Key

NBYPWYNOQYUKSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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